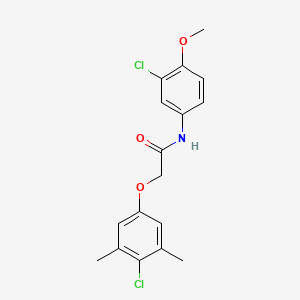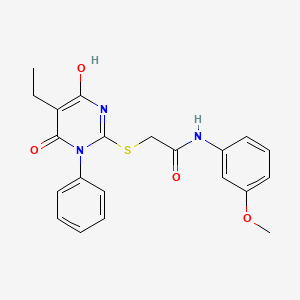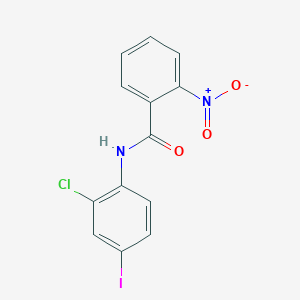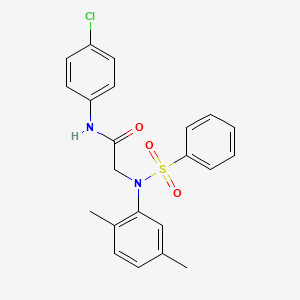![molecular formula C20H27N5O B6056886 [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol](/img/structure/B6056886.png)
[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol is a complex organic molecule that features an indole ring, a piperidine ring, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 4-(1H-indol-3-yl)butan-2-one, can be synthesized through the reaction of indole with butanone under acidic conditions.
Piperidine Ring Formation: The indole derivative is then reacted with piperidine under basic conditions to form the piperidine ring.
Triazole Ring Formation: The piperidine-indole compound is then subjected to a cycloaddition reaction with azide and alkyne to form the triazole ring.
Methanol Addition: Finally, the triazole compound is reacted with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol: can undergo various chemical reactions, including:
Reduction: The triazole ring can be reduced to a triazoline using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Triazoline derivatives
Substitution: Nitrated or halogenated indole derivatives
Wissenschaftliche Forschungsanwendungen
[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol: has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: It can be used as a probe to study the binding interactions with various biological targets, such as receptors and enzymes.
Industrial Applications: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors, while the piperidine and triazole rings can enhance binding affinity and specificity. This compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: A precursor in the synthesis of the target compound.
1-(1H-1,2,3-Triazol-4-yl)methanol: A simpler triazole derivative with similar reactivity.
1-(4-Piperidinyl)-1H-1,2,3-triazole: A compound with a similar core structure but lacking the indole moiety.
Uniqueness
- The combination of indole, piperidine, and triazole rings in [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for drug development and research.
Eigenschaften
IUPAC Name |
[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-15(6-7-16-12-21-20-5-3-2-4-19(16)20)24-10-8-18(9-11-24)25-13-17(14-26)22-23-25/h2-5,12-13,15,18,21,26H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSSXHZZJCULLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)N3CCC(CC3)N4C=C(N=N4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6056805.png)
![3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE](/img/structure/B6056821.png)

![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)

![N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE](/img/structure/B6056859.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)


![1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B6056900.png)
![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
